molecular formula C23H13NO2 B3825573 2,6-bis(3-ethynylphenoxy)benzonitrile

2,6-bis(3-ethynylphenoxy)benzonitrile

Cat. No.: B3825573
M. Wt: 335.4 g/mol
InChI Key: XJCBATFCWIHREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(3-ethynylphenoxy)benzonitrile is a high-purity chemical reagent designed for research and development applications in pharmaceutical discovery and advanced materials science. This compound belongs to the benzonitrile class of aromatic organic compounds, which are widely recognized in medicinal chemistry for their biocompatibility and metabolic stability, making them valuable scaffolds in drug design . The molecular structure incorporates ethynylphenoxy substituents, which can serve as versatile handles for further chemical modification via cross-coupling reactions, potentially useful in constructing more complex molecules or polymeric materials. As a benzonitrile derivative, the core structure is characterized by a polarized nitrile (C≡N) bond. This functional group is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl groups, often contributing to target binding by forming specific interactions with amino acid residues such as serine, arginine, or glutamine in enzyme active sites . The structural features of this compound suggest potential applications as a key intermediate in the synthesis of kinase inhibitors, aromatase inhibitors, or other small-molecule therapeutics where nitrile-containing compounds have shown significant efficacy . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a component in diagnostic procedures. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,6-bis(3-ethynylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13NO2/c1-3-17-8-5-10-19(14-17)25-22-12-7-13-23(21(22)16-24)26-20-11-6-9-18(4-2)15-20/h1-2,5-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCBATFCWIHREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=C(C(=CC=C2)OC3=CC=CC(=C3)C#C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(3-ethynylphenoxy)benzonitrile typically involves the reaction of 2,6-dihydroxybenzonitrile with 3-ethynylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-bis(3-ethynylphenoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-bis(3-ethynylphenoxy)benzonitrile has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.

    Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 2,6-bis(3-ethynylphenoxy)benzonitrile involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s behavior in various environments, including biological systems and electronic devices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Functional Groups Key Applications/Properties References
2,6-Bis(3-ethynylphenoxy)benzonitrile Ethynylphenoxy, nitrile Polymer synthesis, optoelectronics [4,6]
2,6-Bis(4-carboxyphenoxy)benzonitrile Carboxyphenoxy, nitrile Precursor for polyesters [4,7]
3-CzPB/4-CzPB Carbazole-phenoxy, nitrile Blue phosphorescent OLED hosts [6]
26ACA (TADF emitter) Dihydroacridinyl, nitrile Thermally activated delayed fluorescence [5]
2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile Trifluoroethoxy, bromine, nitrile Pharmaceuticals, agrochemicals [8]
Key Observations:

Substituent Effects on Solubility: Ethynylphenoxy groups (hypothesized in the target compound) likely enhance solubility due to their linear geometry and reduced crystallinity, similar to carbazole-phenoxy derivatives like 3-CzPB/4-CzPB . Trifluoroethoxy groups (as in ) increase hydrophobicity but improve reactivity for halogen-based cross-coupling reactions .

Thermal Stability: Polymers derived from BClPOBN (Td: 391–406°C) outperform many conventional polyesters, which typically degrade below 350°C . This stability is attributed to the rigid benzonitrile core and ether linkages.

Optoelectronic Performance: 3-CzPB/4-CzPB demonstrate high external quantum efficiencies (EQE >20%) in blue phosphorescent OLEDs due to balanced charge transport from carbazole donors and benzonitrile acceptors . The ethynyl group in the target compound could further improve charge mobility, analogous to acetylenic spacers in organic semiconductors.

Key Observations:
  • Nucleophilic Substitution: Preferred for benzonitrile derivatives with electron-withdrawing groups (e.g., fluorine), enabling efficient displacement by phenoxide ions .
  • Transition Metal Catalysis : Required for introducing bulky substituents (e.g., carbazole in 3-CzPB) or aminated groups (e.g., TADF emitters) .

Application-Specific Comparisons

Optoelectronics:
  • 3-CzPB/4-CzPB vs. TADF Emitters :
    • 3-CzPB/4-CzPB act as universal hosts, leveraging carbazole’s hole-transporting and benzonitrile’s electron-transporting capabilities .
    • 26ACA directly emits light via TADF, requiring precise control of singlet-triplet energy gaps .
Polymers:
  • BClPOBN-Based Polyesters vs. Conventional Aromatic Polyesters: The pendant cyano group in BClPOBN derivatives improves solubility without compromising thermal stability, addressing a key limitation of traditional aromatic polyesters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-bis(3-ethynylphenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-bis(3-ethynylphenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.